molecular formula C10H14O B2571752 (2S)-2-(2-Methylphenyl)propan-1-ol CAS No. 1215288-04-2

(2S)-2-(2-Methylphenyl)propan-1-ol

Cat. No.: B2571752
CAS No.: 1215288-04-2
M. Wt: 150.221
InChI Key: FXHMWNFNIMXBJK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-Methylphenyl)propan-1-ol: is a chiral secondary alcohol with the molecular formula C10H14O. This compound is characterized by the presence of a 2-methylphenyl group attached to the second carbon of a propanol chain. The (2S) configuration indicates that the compound is the S-enantiomer, which means it has a specific three-dimensional arrangement that can have different biological activities compared to its R-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (2S)-2-(2-Methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2-methylbenzyl chloride with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with acetaldehyde to yield the desired alcohol.

    Asymmetric Reduction: Another method involves the asymmetric reduction of 2-methylacetophenone using a chiral catalyst. This method ensures the production of the (2S) enantiomer with high enantiomeric excess.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are chosen to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(2-Methylphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, 2-methylacetophenone. Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-methylpropane, using strong reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) to form 2-(2-methylphenyl)propyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: SOCl2, PBr3 (Phosphorus tribromide)

Major Products:

    Oxidation: 2-Methylacetophenone

    Reduction: 2-Methylpropane

    Substitution: 2-(2-Methylphenyl)propyl chloride

Scientific Research Applications

Chemistry:

    Chiral Building Block: (2S)-2-(2-Methylphenyl)propan-1-ol is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

Biology:

    Enzyme Studies: The compound is used in studies involving chiral alcohol dehydrogenases to understand enzyme specificity and mechanism.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of drugs that require a specific chiral center for their activity.

Industry:

    Fragrance and Flavor: The compound is used in the fragrance and flavor industry due to its pleasant aroma and ability to enhance other scents.

Mechanism of Action

The mechanism by which (2S)-2-(2-Methylphenyl)propan-1-ol exerts its effects often involves its interaction with specific enzymes or receptors. For instance, in enzymatic reactions, the compound can act as a substrate for chiral alcohol dehydrogenases, leading to the formation of specific products. The molecular targets and pathways involved depend on the specific application, such as drug development or enzyme studies.

Comparison with Similar Compounds

    (2R)-2-(2-Methylphenyl)propan-1-ol: The R-enantiomer of the compound, which has different biological activities.

    2-Methylbenzyl Alcohol: Lacks the chiral center and has different chemical properties.

    2-Methylphenylpropan-2-ol: A structural isomer with the hydroxyl group on the second carbon of the propanol chain.

Uniqueness:

  • The (2S) configuration of (2S)-2-(2-Methylphenyl)propan-1-ol makes it unique in its interactions with biological systems, providing specific enantiomeric properties that are crucial for certain applications in drug development and enzymatic studies.

Properties

IUPAC Name

(2S)-2-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHMWNFNIMXBJK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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